



# Effect of cholesterol ratio on the stability of Span 60 vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sorbitan monooctadecanoate

Cat. No.: B8771408

Get Quote

## **Technical Support Center: Span 60 Vesicles**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of cholesterol ratio on the stability of Span 60 vesicles.

### Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in Span 60 vesicle formulations?

A1: Cholesterol is a critical component in Span 60 niosomal formulations, acting as a membrane stabilizer.[1][2] Its incorporation into the non-ionic surfactant bilayer influences the vesicle's physical properties, including membrane cohesion, mechanical resistance, and flexibility.[1] Cholesterol helps to regulate drug penetration, enhance encapsulation efficiency, and improve the overall stability of the vesicles.[1]

Q2: How does the cholesterol to Span 60 ratio affect vesicle size?

A2: The effect of the cholesterol to Span 60 ratio on vesicle size can be complex. Some studies report that increasing the amount of cholesterol leads to a decrease in the average diameter of Span 60 niosomes.[3] For instance, increasing the cholesterol content from 20% to 40% has been shown to cause a significant decrease in vesicle size.[3] Conversely, other research suggests that a higher amount of cholesterol can result in a larger particle size.[2][4] It's







important to note that the final vesicle size is also dependent on the preparation method and other formulation components.

Q3: What is the impact of the cholesterol ratio on the stability and zeta potential of Span 60 vesicles?

A3: Cholesterol generally enhances the stability of Span 60 vesicles by increasing the rigidity of the bilayer and reducing the leakage of encapsulated materials. The zeta potential, an indicator of colloidal stability, is also influenced by the formulation's composition. A more negative zeta potential is often associated with greater stability due to increased electrostatic repulsion between vesicles, which prevents aggregation.[2][5] Studies have shown that a higher proportion of Span 60 in the formulation can lead to a more negative zeta potential.[2][4] Generally, a zeta potential greater than +30 mV or less than -30 mV is considered indicative of a stable niosomal suspension.[5]

Q4: How does the cholesterol to Span 60 ratio influence drug entrapment efficiency?

A4: The ratio of cholesterol to Span 60 significantly affects the drug entrapment efficiency (EE%). Increasing the concentration of Span 60 relative to cholesterol has been shown to enhance the entrapment of drugs.[6] For example, in one study, increasing the Span 60 to cholesterol ratio from 1:1 to 3:1 resulted in a substantial increase in drug entrapment.[6] However, some studies have reported that increasing the cholesterol content can lead to a decrease in entrapment efficiency.[7] The optimal ratio for maximum entrapment can be drugdependent and should be determined experimentally.

## **Troubleshooting Guide**

## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                       | Potential Cause(s)                                                                                                                                                                                                                                                                                                    | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vesicle Aggregation or<br>Flocculation                      | 1. Suboptimal Cholesterol Ratio: An inappropriate amount of cholesterol can affect membrane fluidity and lead to instability.[8] 2. Low Zeta Potential: Insufficient surface charge can result in vesicles clumping together.[2][5] 3. Improper Storage: Temperature fluctuations can impact vesicle stability.[8][9] | 1. Optimize Cholesterol Content: Systematically vary the Span 60 to cholesterol molar ratio (e.g., 1:1, 2:1, 3:1) to find the optimal concentration for stability.[6] 2. Incorporate a Charge-Inducing Agent: Add a small amount of a charge-inducing agent like dicetyl phosphate (DCP) to increase the negative charge and enhance electrostatic repulsion.[10][11] 3. Control Storage Conditions: Store niosomal suspensions at a controlled temperature, typically 4-8°C, to minimize aggregation and leakage.[9] |
| Low Drug Entrapment<br>Efficiency                           | 1. Unfavorable Surfactant to Cholesterol Ratio: The ratio may not be optimal for encapsulating the specific drug molecule.[6] 2. Drug Leakage During Preparation: The chosen preparation method might not be suitable for the drug's properties.                                                                      | 1. Adjust Surfactant/Cholesterol Ratio: Experiment with different molar ratios of Span 60 and cholesterol to maximize drug encapsulation.[6] 2. Select an Appropriate Preparation Method: For hydrophilic drugs, methods like reverse-phase evaporation can yield higher entrapment efficiencies.[12]                                                                                                                                                                                                                 |
| Inconsistent Vesicle Size (High Polydispersity Index - PDI) | 1. Inefficient Size Reduction: The method used to reduce the size of the vesicles may not be effective. 2. Formulation Instability: Aggregation over                                                                                                                                                                  | 1. Employ a Size Reduction Technique: Use techniques like probe sonication or extrusion through polycarbonate membranes to achieve a more uniform vesicle size.[3] 2.                                                                                                                                                                                                                                                                                                                                                 |







time can lead to a wider size distribution.

Optimize Formulation for Stability: Refer to the solutions for "Vesicle Aggregation" to enhance the long-term stability of the formulation.

# **Experimental Protocols**

### I. Preparation of Span 60-Cholesterol Niosomes

A. Thin Film Hydration Method

This is a common and straightforward method for preparing niosomes.

- Procedure:
  - Accurately weigh the desired molar ratio of Span 60 and cholesterol.[1]
  - Dissolve the mixture in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.[1]
  - Attach the flask to a rotary evaporator and rotate it at a controlled temperature (e.g., 60-65°C) under reduced pressure to form a thin, dry film on the inner wall of the flask.[1]
  - Ensure complete removal of the organic solvent by further drying the film under vacuum for at least one hour.
  - Hydrate the thin film by adding an aqueous phase (e.g., phosphate-buffered saline, pH
     7.4) containing the drug to be encapsulated.
  - Agitate the flask by gentle shaking or vortexing at a temperature above the phase transition temperature of the surfactant (for Span 60, this is around 53°C) until the film is fully dispersed, forming a milky niosomal suspension.[13]

#### B. Ether Injection Method

This method is particularly useful for preparing large unilamellar vesicles.



#### • Procedure:

- Dissolve the specified amounts of Span 60 and cholesterol in diethyl ether.[9][14]
- Prepare an aqueous phase containing the drug and heat it to a temperature of 60-65°C.
   [10]
- Slowly inject the ethereal solution of the surfactant and cholesterol through a fine needle (e.g., 14-gauge) into the heated aqueous phase with constant, gentle stirring.[9]
- The ether evaporates upon contact with the hot aqueous phase, leading to the formation of niosomes.[10]

#### C. Reverse Phase Evaporation Method

This technique is known to achieve high encapsulation efficiency, especially for hydrophilic drugs.[12]

#### Procedure:

- Dissolve Span 60 and cholesterol in an organic solvent mixture, such as chloroform and ether.[15]
- Add the aqueous phase containing the drug to this organic solution.
- Sonicate the two-phase system to form a water-in-oil emulsion.[12][15]
- Remove the organic solvent using a rotary evaporator under reduced pressure. As the solvent is removed, a viscous gel forms, which then transforms into a niosomal suspension.[12]

### II. Characterization of Span 60 Vesicles

A. Vesicle Size and Zeta Potential Analysis

#### Procedure:

• Dilute the niosomal suspension with deionized water to an appropriate concentration.[1]



- Measure the vesicle size (hydrodynamic diameter) and polydispersity index (PDI) using
   Dynamic Light Scattering (DLS).[16]
- Determine the zeta potential using Laser Doppler Electrophoresis to assess the surface charge of the vesicles.[1][16]
- Perform all measurements in triplicate at a controlled temperature (e.g., 25°C).[1][16]
- B. Entrapment Efficiency Determination
- Procedure:
  - Separate the unentrapped ("free") drug from the niosomal suspension. Common methods include:
    - Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 rpm) at 4°C. The niosomes will form a pellet, leaving the unentrapped drug in the supernatant.[17]
    - Dialysis: Place the niosomal suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a suitable buffer to remove the free drug.[18]
  - Quantify the amount of drug in the supernatant (if using centrifugation) or the dialysis medium.
  - Lyse the separated niosomes using a suitable solvent (e.g., 50% n-propanol or 0.1%
     Triton X-100) to release the entrapped drug.[19]
  - Quantify the amount of entrapped drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
  - Calculate the entrapment efficiency using the following formula:
    - EE (%) = (Total Drug Free Drug) / Total Drug x 100

## III. Stability and In Vitro Release Studies

A. Stability Testing



#### Procedure:

- Store the niosomal formulations in sealed vials at different temperatures (e.g., 4°C, 25°C, and 37°C) for a specified period (e.g., up to 3 months).[1][9]
- At predetermined time intervals, withdraw samples and analyze them for any changes in vesicle size, PDI, zeta potential, and drug content (entrapment efficiency).[1]
- Visually inspect the samples for any signs of aggregation, precipitation, or color change.

#### B. In Vitro Drug Release Study

#### Procedure:

- Use a dialysis bag method to assess the drug release profile.
- Place a known amount of the niosomal suspension into a dialysis bag and seal it.
- Immerse the dialysis bag in a receptor medium (e.g., phosphate buffer of a specific pH)
   maintained at a constant temperature (e.g., 37°C) with continuous stirring.[18]
- At regular time intervals, withdraw aliquots from the receptor medium and replace them
   with an equal volume of fresh medium to maintain sink conditions.[18]
- Analyze the withdrawn samples for drug content using a suitable analytical method.

### **Data Summary**

Table 1: Effect of Span 60:Cholesterol Molar Ratio on Vesicle Properties (Thin Film Hydration Method)



| Span<br>60:Cholesterol<br>Molar Ratio | Average<br>Particle Size<br>(nm) | Zeta Potential<br>(mV) | Entrapment<br>Efficiency (%) | Reference |
|---------------------------------------|----------------------------------|------------------------|------------------------------|-----------|
| 1:1                                   | 427.1 - 972.3                    | -26.2 to -35.3         | Varies with drug             | [1]       |
| 7:4                                   | Varies                           | Varies                 | ~75 (after 3 months)         | [21]      |
| 7:6                                   | Varies                           | Varies                 | Higher than 7:4              | [21]      |
| 7:7                                   | Varies                           | Varies                 | Varies                       | [21]      |
| 60:40                                 | ~466                             | Varies                 | Varies                       | [3]       |
| 80:20                                 | ~578                             | Varies                 | Varies                       | [3]       |
| 1:1                                   | ~80                              | < -9.7                 | ~75                          | [22]      |

Table 2: Effect of Span 60:Cholesterol Ratio on Entrapment Efficiency (Ether Injection & Film Hydration Methods)

| Preparation<br>Method | Span<br>60:Cholesterol<br>Ratio | Entrapment<br>Efficiency (%) | Reference |
|-----------------------|---------------------------------|------------------------------|-----------|
| Ether Injection       | 1:1                             | 58.9                         | [6]       |
| 2:1                   | 71.6                            | [6]                          |           |
| 3:1                   | 82.5                            | [6]                          |           |
| Film Hydration        | 1:1                             | 62.9                         | [6]       |
| 2:1                   | 73.9                            | [6]                          |           |
| 3:1                   | 81.4                            | [6]                          |           |

## **Visualizations**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. In vitro Characterization and Release Studies of Combined Nonionic Surfactant-Based Vesicles for the Prolonged Delivery of an Immunosuppressant Model Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Ratio Span 60 Cholesterol on the Characteristic of Niosomes Vitamin D3 | Semantic Scholar [semanticscholar.org]
- 5. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of surfactant-cholesterol ratio on zidovudine niosomes [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Skeletal muscle relaxant activity of different formulation of span 60 niosomes [scielo.isciii.es]
- 10. Niosome Preparation Techniques and Structure—An Illustrated Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. The Effects of Hydration Parameters and Co-Surfactants on Methylene Blue-Loaded Niosomes Prepared by the Thin Film Hydration Method PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Reverse phase evaporation technique: Significance and symbolism [wisdomlib.org]
- 16. Characterization, optimization, and in vitro evaluation of Technetium-99m-labeled niosomes PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]



- 19. riptonline.org [riptonline.org]
- 20. In vitro Development of Controlled-Release Nanoniosomes for Improved Delivery and Anticancer Activity of Letrozole for Breast Cancer Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and evaluation of reverse-phase evaporation and multilamellar niosomes as ophthalmic carriers of acetazolamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Effect of cholesterol ratio on the stability of Span 60 vesicles]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8771408#effect-of-cholesterol-ratio-on-the-stability-of-span-60-vesicles]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com